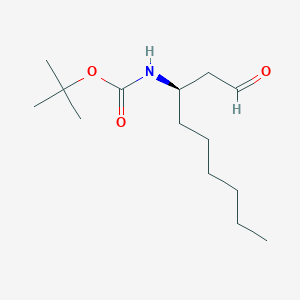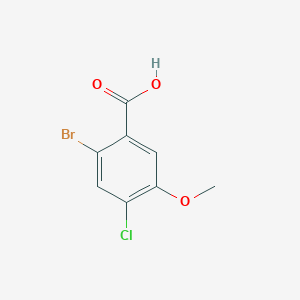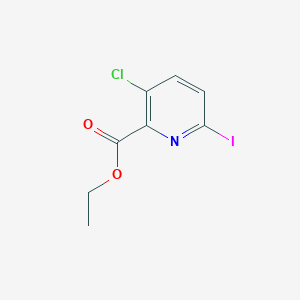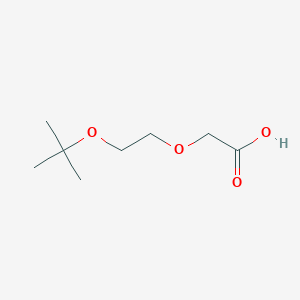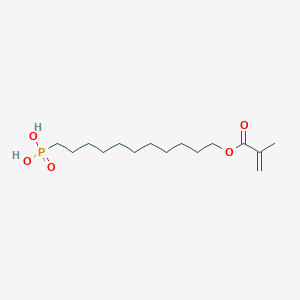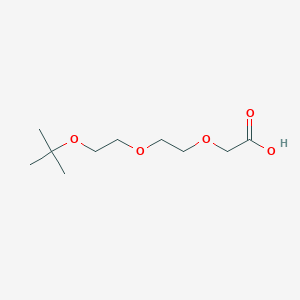
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate
Descripción general
Descripción
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate is a chemical compound with the empirical formula C19H33NO2S3. It is commonly used in the field of polymer chemistry, specifically in the process of Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization . This compound is known for its ability to control the polymerization process, allowing for the synthesis of polymers with complex architectures .
Mecanismo De Acción
Mode of Action
This compound interacts with its targets (monomers) by facilitating the RAFT polymerization. RAFT polymerization is a type of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures. The compound acts as a chain transfer agent, controlling the growth of the polymer chains and enabling the formation of well-defined block copolymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of reagents such as dodecyl mercaptan, carbon disulfide, and methyl acrylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiocarbonothioylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate has a wide range of scientific research applications:
Polymer Chemistry: It is used as a RAFT agent to control the polymerization of various monomers, leading to the synthesis of block copolymers with specific molecular weights and functionalities.
Nanotechnology: The compound is involved in the formation of nanoparticles and nanostructures with controlled size and morphology.
Biomedical Applications: It is used in the surface functionalization of nanoparticles for drug delivery and imaging applications.
Material Science: The compound is employed in the synthesis of advanced materials with tailored properties for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate is unique due to its specific combination of functional groups that provide both hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its ability to control polymerization with high precision sets it apart from other similar compounds.
Propiedades
IUPAC Name |
methyl 4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S3/c1-4-5-6-7-8-9-10-11-12-13-16-25-19(24)26-20(2,17-21)15-14-18(22)23-3/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPWHBLCNZSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184805 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870532-87-9 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870532-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


